molecular formula C20H41NO2 B079611 2-Aminoethyl stearate CAS No. 10287-60-2

2-Aminoethyl stearate

Cat. No.: B079611
CAS No.: 10287-60-2
M. Wt: 327.5 g/mol
InChI Key: GKZOXESZAALTKG-UHFFFAOYSA-N
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Description

2-Aminoethyl stearate, also known as octadecanoic acid, 2-aminoethyl ester, is a chemical compound with the molecular formula C20H41NO2. It is an ester formed from stearic acid and ethanolamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethyl stearate can be synthesized through the esterification of stearic acid with ethanolamine. The reaction typically involves heating stearic acid with ethanolamine in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Aminoethyl stearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoethyl stearate involves its interaction with cell membranes and its ability to form micelles and emulsions. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it an effective surfactant.

Comparison with Similar Compounds

    2-Aminoethyl palmitate: Similar in structure but derived from palmitic acid.

    2-Aminoethyl oleate: Derived from oleic acid and has a similar ester linkage.

    2-Aminoethyl myristate: Derived from myristic acid.

Comparison: 2-Aminoethyl stearate is unique due to its longer carbon chain (stearic acid) compared to other similar compounds. This longer chain length contributes to its higher melting point and different physical properties, making it suitable for specific industrial applications where longer chain esters are preferred .

Properties

IUPAC Name

2-aminoethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOXESZAALTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145552
Record name 2-Aminoethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10287-60-2
Record name Octadecanoic acid, 2-aminoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10287-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINOETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3TS9X8MEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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